6-bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a bromine atom, methoxy groups, and a methoxybenzenesulfonyl group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 8-methoxy-2H-chromen-2-one to introduce the bromine atom at the 6-position. This is followed by the sulfonylation of the 3-position with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 6-bromo-8-formyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, while substitution of the bromine atom with an amine can yield 6-amino-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one.
Scientific Research Applications
6-bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one
- 5-bromo-2-hydroxy-3-methoxybenzaldehyde
- 2-bromo-3-hydroxy-4-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, 6-bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is unique due to the presence of the methoxybenzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromo-8-methoxy-3-(4-methoxyphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO6S/c1-22-12-3-5-13(6-4-12)25(20,21)15-8-10-7-11(18)9-14(23-2)16(10)24-17(15)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBBOKQRKPBPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.